molecular formula C17H24O B023127 Celestolide CAS No. 13171-00-1

Celestolide

Cat. No.: B023127
CAS No.: 13171-00-1
M. Wt: 244.37 g/mol
InChI Key: IKTHMQYJOWTSJO-UHFFFAOYSA-N
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Description

Celestolide is a synthetic musk compound widely used in the fragrance industry. It is known for its long-lasting aroma and stability, making it a popular choice in perfumes and personal care products. The chemical formula of this compound is C17H24O , and it belongs to the class of polycyclic musks .

Mechanism of Action

Target of Action

Celestolide is a synthetic compound that is widely used in the fragrance industry . .

Biochemical Pathways

It’s worth noting that the compound’s structure could potentially allow it to interact with various biochemical pathways, depending on its specific targets within the body .

Pharmacokinetics

Given its widespread use in fragrances, it can be inferred that this compound is likely to have good stability and a relatively slow rate of degradation, allowing its scent to persist .

Result of Action

The primary known effect of this compound is the production of a musk-like scent . This is a result of its interaction with olfactory receptors, which transmit signals to the brain that are interpreted as the characteristic smell of the compound.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s scent may be affected by the pH and temperature of its environment. Additionally, the presence of other fragrant compounds can also influence the perception of this compound’s scent .

Preparation Methods

Synthetic Routes and Reaction Conditions: Celestolide is synthesized through a series of chemical reactions involving the formation of an indane structure. The key steps include the alkylation of indanone derivatives followed by acetylation. The reaction conditions typically involve the use of strong acids or bases as catalysts and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors where the reaction conditions are meticulously controlled to maximize yield and purity. The process involves the use of high-purity starting materials and solvents to ensure the final product meets industry standards for fragrance compounds .

Chemical Reactions Analysis

Types of Reactions: Celestolide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Celestolide has several scientific research applications, including:

    Chemistry: Used as a model compound in studies of synthetic musk compounds and their environmental impact.

    Biology: Investigated for its potential effects on biological systems, including its interaction with various receptors and enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Widely used in the fragrance industry for its long-lasting aroma and stability

Comparison with Similar Compounds

Uniqueness of Celestolide: this compound stands out due to its superior stability and long-lasting fragrance, making it a preferred choice in high-end perfumes and personal care products. Its unique chemical structure allows for a wide range of chemical modifications, enhancing its versatility in various applications .

Properties

IUPAC Name

1-(6-tert-butyl-1,1-dimethyl-2,3-dihydroinden-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O/c1-11(18)14-9-12(16(2,3)4)10-15-13(14)7-8-17(15,5)6/h9-10H,7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKTHMQYJOWTSJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C2CCC(C2=CC(=C1)C(C)(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9044536
Record name Celestolide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid, almost white crystals with a musky, sweet, animal odour
Record name 4-Acetyl-6-tert-butyl-1,1-dimethylindane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031867
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 4-Acetyl-6-t-butyl-1,1-dimethylindan
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/868/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

BP: 304.5 °C at 101.325 kPa
Record name Celestolide
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

In water, 0.015 mg/L, In water, 3.29 mg/L at 24 °C, Insoluble in water, Soluble in oils and ethanol, insoluble in water, soluble in oils, soluble (in ethanol)
Record name Celestolide
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8415
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 4-Acetyl-6-t-butyl-1,1-dimethylindan
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/868/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.06 at 21 °C
Record name Celestolide
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8415
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

VP: 0.05 Pa at 21 °C (3.75X10-3 mm Hg), 1.50X10-4 mm Hg (0.020 Pa)
Record name Celestolide
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Almost white crystals, Solid

CAS No.

13171-00-1
Record name Celestolide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13171-00-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Acetyl tert-butyl dimethylindan
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Record name Ethanone, 1-[6-(1,1-dimethylethyl)-2,3-dihydro-1,1-dimethyl-1H-inden-4-yl]-
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Record name Celestolide
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Record name 6-tert-butyl-1,1-dimethylindan-4-yl methyl ketone
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Record name 4-ACETYL-6-TERT-BUTYL-1,1-DIMETHYLINDANE
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Record name Celestolide
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Record name 4-Acetyl-6-tert-butyl-1,1-dimethylindane
Source Human Metabolome Database (HMDB)
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Melting Point

78.5 °C, 77.2 - 77.9 °C
Record name Celestolide
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8415
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 4-Acetyl-6-tert-butyl-1,1-dimethylindane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031867
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

A solution of 1,1-dimethyl-6-t-butylindane (600 grams) and acetyl chloride (314 grams) is added over a 4 hour period at -10° C. to a slurry of aluminum chloride (534 grams), 1,1-dimethyl-6-t-butylindane (1420 grams) and n-hexane (400 grams). The resulting reaction mass is poured into 5 liters of ice water with vigorous stirring thereby forming 2 liquid layers. The bottom (aqueous) layer is discarded and the organic layer is washed twice with 2 liters of water. Distillation affords recovered 1,1-dimethyl-6-t-butylindane (1252 grams, 62% recovery) and 878 grams of 4-acetyl-6-t-butyl-1,1-dimethylindane (90% yield based on acetyl chloride, 95% yield based on consumed 1,1-dimethyl-6-t-butylindane.).
Quantity
600 g
Type
reactant
Reaction Step One
Quantity
314 g
Type
reactant
Reaction Step One
Quantity
534 g
Type
reactant
Reaction Step One
Quantity
1420 g
Type
reactant
Reaction Step One
Quantity
400 g
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
5 L
Type
reactant
Reaction Step Two
Quantity
1252 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary sources of Celestolide in the environment?

A1: this compound enters the environment primarily through wastewater discharge from households and industries using products containing this fragrance. Studies have detected this compound in wastewater treatment plant effluents, surface waters, and even sediments. [, , , , ]

Q2: How persistent is this compound in the environment?

A2: this compound exhibits moderate persistence in the environment. While it can undergo biodegradation, its lipophilic nature leads to accumulation in sediments and biota. [, ]

Q3: Have studies detected this compound in human tissues or fluids?

A3: Yes, research has detected this compound in human adipose tissue, blood, and breast milk, indicating its potential for bioaccumulation. [, , , ]

Q4: What analytical techniques are commonly employed to detect and quantify this compound in environmental and biological samples?

A4: Several analytical methods are used to determine this compound levels, including:

  • Solid-phase microextraction (SPME) coupled with gas chromatography-mass spectrometry (GC-MS) offers a sensitive and efficient method for quantifying this compound in water and sediment samples. [, , , , ]
  • Accelerated Solvent Extraction (ASE), followed by GC-MS, has proven effective for analyzing this compound in sediment samples. []
  • Headspace stir bar sorptive extraction (HS-SBSE) coupled with thermal desorption GC-MS enables the determination of this compound in sludge samples without pretreatment. []

Q5: What is known about the potential interactions of this compound with biological systems?

A5: Research suggests that this compound can interact with certain enzymes and potentially disrupt biological processes. For instance, studies in carp have shown that this compound can inhibit specific cytochrome P450 (CYP) enzymes involved in steroid synthesis and metabolism. []

Q6: Are there concerns regarding the potential estrogenic activity of this compound?

A6: While some studies have investigated the potential estrogenic activity of various fragrance compounds, this compound did not demonstrate estrogenic responses in reporter cell lines at concentrations up to 10-5 M. []

Q7: What is the current understanding of the toxicity of this compound?

A8: While this compound is generally considered to have low acute toxicity, research is ongoing to fully assess its potential long-term effects on human health and the environment. Some studies indicate that prolonged exposure to this compound could disrupt endocrine function and potentially contribute to developmental issues, but more research is needed. [, , , ]

Q8: Are there any viable alternatives to this compound in consumer products?

A10: Research is exploring alternative fragrance ingredients, including plant-derived and biodegradable options, to reduce the environmental impact associated with synthetic musks like this compound. [, ]

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